molecular formula C18H17BrCl2N2O3S B11513529 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

Cat. No.: B11513529
M. Wt: 492.2 g/mol
InChI Key: LSLGLWAHBSWTLH-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a brominated indole core linked to a dichloro- and methoxy-substituted benzenesulfonamide scaffold. Its molecular formula is C₁₈H₁₆BrCl₂N₂O₃S, with a molecular weight of approximately 496.7 g/mol. The compound’s structural complexity arises from the integration of multiple functional groups:

  • 2,5-Dichloro-4-methoxybenzenesulfonamide: Provides electron-withdrawing and steric effects, influencing reactivity and binding affinity.

This compound’s hybrid architecture positions it as a candidate for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory applications .

Properties

Molecular Formula

C18H17BrCl2N2O3S

Molecular Weight

492.2 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C18H17BrCl2N2O3S/c1-10-12(13-7-11(19)3-4-16(13)23-10)5-6-22-27(24,25)18-9-14(20)17(26-2)8-15(18)21/h3-4,7-9,22-23H,5-6H2,1-2H3

InChI Key

LSLGLWAHBSWTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, followed by bromination to introduce the bromo group at the 5-position. The next step involves the alkylation of the indole with an appropriate ethylating agent to introduce the ethyl group at the 2-position.

The benzenesulfonamide moiety is synthesized separately, often starting with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with the indole derivative under suitable conditions to form the final compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while nucleophilic substitution can introduce various functional groups at the bromo or chloro positions.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Key Structural Features Biological Activity Notes Reference
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide Brominated indole, dichloro/methoxy sulfonamide Enhanced activity due to halogen synergy
5-Bromoindole Basic indole with bromine at C5 Limited activity (no sulfonamide or additional halogens)
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide Chloroindole, ethoxy/dimethyl sulfonamide Potential antimicrobial activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide Chloroindole, single methoxy sulfonamide Moderate anti-inflammatory activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide Dimethylindole, methoxy sulfonamide Lower potency due to absence of halogens
5-Fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methoxybenzenesulfonamide Fluorine, methylthio, and hydroxyl groups Unique pharmacokinetic profile

Impact of Substituents on Bioactivity

  • Halogenation : Bromine and chlorine atoms increase lipophilicity, improving membrane permeability and target binding. The dichloro substitution on the benzene ring may enhance electron-deficient character, favoring interactions with nucleophilic residues in enzymes .
  • Indole Modifications : Methylation at C2 of the indole stabilizes the core structure, while bromination at C5 introduces a bulky substituent that may influence binding pocket compatibility .

Anticancer Potential

Indole-sulfonamide hybrids are known for targeting tubulin or kinase pathways. The dichloro and bromo groups in the target compound may enhance binding to ATP pockets or disrupt microtubule assembly, as seen in structurally related chromene-carboxamide derivatives .

Antimicrobial Activity

Compounds with chloro and methoxy substitutions, such as N-[2-(7-chloro-2-methylindol-3-yl)ethyl]-4-ethoxybenzenesulfonamide, demonstrate efficacy against Gram-positive bacteria. The target compound’s additional bromine could broaden its spectrum .

Comparative Pharmacokinetics

Fluorinated analogs (e.g., 5-fluoro-N-(2-hydroxyethyl) derivatives) exhibit shorter half-lives due to higher polarity .

Biological Activity

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H20BrCl2N3O2S
  • Molecular Weight : 463.25 g/mol

The presence of bromine, chlorine, and methoxy groups in its structure suggests potential interactions with biological targets, which may confer various pharmacological effects.

Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:

  • Receptor Modulation : Compounds with indole structures are known to interact with serotonin receptors (e.g., 5-HT receptors), potentially influencing neurotransmitter pathways involved in mood and cognition .
  • Enzyme Inhibition : The sulfonamide moiety may contribute to inhibitory effects on specific enzymes such as carbonic anhydrase or acetylcholinesterase, impacting various physiological processes .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against a range of pathogens, suggesting that this compound might also show efficacy in this area .

Antimicrobial Properties

A study evaluating the antibacterial activity of related sulfonamide derivatives found that compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar antimicrobial properties.

Neuropharmacological Effects

Research on indole derivatives has shown significant interaction with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions. Compounds exhibiting high affinity for these receptors could be beneficial in treating cognitive disorders .

Enzyme Inhibition Studies

The compound's structural features may allow it to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function .

Case Studies and Research Findings

Several studies have highlighted the biological activities of structurally related compounds:

  • Cognitive Enhancement : A study on a related indole derivative demonstrated its ability to enhance memory and learning in animal models by modulating cholinergic pathways .
  • Anticancer Activity : Research has indicated that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of p53 signaling .
  • Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary Table

Activity Type Related Compound Findings Reference
AntibacterialModerate activity against Salmonella typhi
Cognitive EnhancementHigh affinity for 5-HT6 receptor
Enzyme InhibitionEffective AChE inhibitor
AnticancerInduces apoptosis via p53 modulation
Anti-inflammatoryReduces inflammation markers

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